SIMMONDSIN-3/'-FERULATE(SH)
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Overview
Description
SIMMONDSIN-3/'-FERULATE(SH) is a naturally occurring compound found in the seeds of the jojoba plant (Simmondsia chinensis). This compound is a derivative of simmondsin, which is known for its various biological activities, including its potential as an appetite suppressant and its inhibitory effects on certain fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of SIMMONDSIN-3/'-FERULATE(SH) involves the extraction of simmondsin from jojoba seeds, followed by its chemical modification to introduce the ferulate group. The extraction process typically involves the use of polar organic solvents to dissolve simmondsin from the plant material. The crude extract is then purified using techniques such as activated carbon treatment to remove impurities .
Industrial Production Methods
Industrial production of SIMMONDSIN-3/'-FERULATE(SH) follows similar extraction and purification steps but on a larger scale. The process involves repeated extraction with water at elevated temperatures (around 90°C) to maximize the yield of simmondsin and its derivatives. The purified extract is then subjected to further chemical reactions to introduce the ferulate group .
Chemical Reactions Analysis
Types of Reactions
SIMMONDSIN-3/'-FERULATE(SH) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The ferulate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Scientific Research Applications
SIMMONDSIN-3/'-FERULATE(SH) has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of ferulate derivatives.
Biology: Investigated for its inhibitory effects on fungal growth and its potential as a natural pesticide.
Medicine: Explored for its appetite-suppressing properties and potential use in weight management therapies.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties
Mechanism of Action
The mechanism of action of SIMMONDSIN-3/'-FERULATE(SH) involves its interaction with specific molecular targets and pathways. For instance, its appetite-suppressing effects are believed to be mediated through the modulation of neuropeptides involved in hunger regulation. Additionally, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
SIMMONDSIN: The parent compound, known for its appetite-suppressing properties.
SIMMONDSIN-2/'-FERULATE: Another ferulate derivative with similar biological activities.
DIMETHYLSIMMONDSIN: A modified form of simmondsin with enhanced biological effects.
Uniqueness
SIMMONDSIN-3/'-FERULATE(SH) is unique due to its specific structural features, which confer distinct biological activities compared to other simmondsin derivatives. Its ferulate group enhances its antioxidant properties and contributes to its inhibitory effects on certain fungi .
Properties
CAS No. |
154584-13-1 |
---|---|
Molecular Formula |
C26H33NO12 |
Molecular Weight |
551.54 |
Synonyms |
SIMMONDSIN-3/'-FERULATE(SH) |
Origin of Product |
United States |
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